2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline
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Description
Scientific Research Applications
Synthesis of New Quinoxalines
The compound is used in the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . This expands the range of new quinoxalines containing an RF group in the pyrazine ring, which are of interest for the synthesis of more complex biologically active compounds .
Antitumor Activity
Quinoxalines, including those containing trifluoromethyl, have been found to possess strong antitumor activity . They are of significant interest in medicinal chemistry due to their remarkable biological and physiological properties .
Antimicrobial Activity
Quinoxalines also exhibit antimicrobial activity . This makes them valuable in the development of new drugs targeting various microorganisms .
Antibacterial Activity
In addition to their antimicrobial properties, quinoxalines have been found to have antibacterial activity . This further broadens their potential applications in medicinal chemistry .
Anti-HIV Activity
Trifluoromethyl-containing quinoxalines are used as HIV-1 reverse transcriptase inhibitors . This makes them a crucial component in the fight against HIV .
Antidiabetic and Anti-inflammatory Activity
These compounds have also been found to have antidiabetic and anti-inflammatory activity . This suggests potential applications in the treatment of diabetes and various inflammatory diseases .
Antiviral Activity
Some [1,2,4]triazolo[4,3-a]quinoxalines compounds, which could potentially include “2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline”, have shown antiviral activity .
Other Biological Effects
Quinoxalines have been found to possess other biological effects . This includes being used as hGLP-1 receptor agonists and LXR-modulators . They also show potential for use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other conditions .
properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)14-4-3-5-15(12-14)25-8-10-26(11-9-25)18-13-23-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUDGUNUIMXIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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